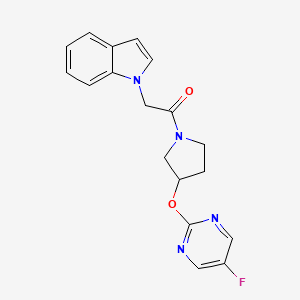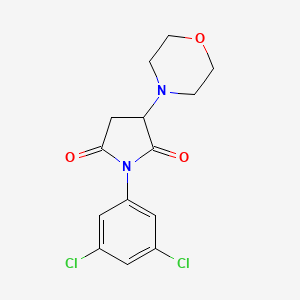
1-(3,5-Dichlorophenyl)-3-(4-morpholinyl)pyrrolidine-2,5-dione
Descripción general
Descripción
1-(3,5-Dichlorophenyl)-3-(4-morpholinyl)pyrrolidine-2,5-dione (DMPP) is a synthetic compound that has been studied for its potential applications in medical, chemical, and biological research. DMPP has a wide range of biochemical and physiological effects, and has been used in various lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Spectroscopic Characterization : A study on the synthesis and characterization of Co(III) complexes with morpholine and pyrrolidine, highlighting their structural properties through X-ray diffraction analysis (Amirnasr et al., 2001).
Nucleophilic Substitution to Form Bisamides : Research demonstrating the nucleophilic substitution of a dichloro compound by pyrrolidine and morpholine, leading to deeply colored bisamides, underlining its potential in the development of new compounds (Junek et al., 1982).
Photoluminescent Applications
- Photoluminescent Polymers : A study on the synthesis of π-conjugated polymers containing pyrrolidine-2,5-dione units, showcasing their potential in electronic applications due to their strong photoluminescence (Beyerlein & Tieke, 2000).
Chemical Reactions and Properties
Ring Opening Reaction Studies : Investigation of the ring opening reaction of a compound with pyrrolidine, revealing insights into the formation of different chemical structures (Šafár̆ et al., 2000).
Soluble Polar Diketo-Pyrrolo-Pyrroles : Exploration of the absorption and fluorescence spectra of derivatives of pyrrolidine-2,5-dione, highlighting their fluorescence in polycrystalline solid-state across a wide range in the visible and near-infrared region (Lun̆ák et al., 2011).
Medicinal Chemistry Applications
Antibacterial Agent Synthesis : The synthesis of derivatives of pyrrolidine-2,5-dione with potential antibacterial efficacy against various bacteria, signifying its relevance in medicinal chemistry (Sheikh et al., 2009).
Anticonvulsant and Antinociceptive Properties : A study focused on the design and synthesis of hybrid compounds containing pyrrolidine-2,5-dione and thiophene rings, evaluating their potential as anticonvulsant and antinociceptive agents (Góra et al., 2020).
Crystal Structure Analysis
- Crystal Structure of Novel Compounds : Analysis of the crystal structures of new compounds containing morpholine and pyrrolidine moieties, offering insights into their molecular interactions (Kaynak et al., 2013).
Propiedades
IUPAC Name |
1-(3,5-dichlorophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c15-9-5-10(16)7-11(6-9)18-13(19)8-12(14(18)20)17-1-3-21-4-2-17/h5-7,12H,1-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIPJBFUQNKTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2990538.png)
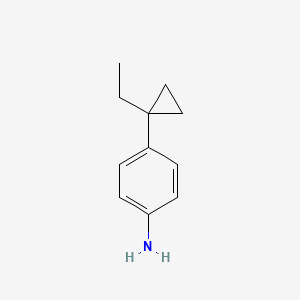
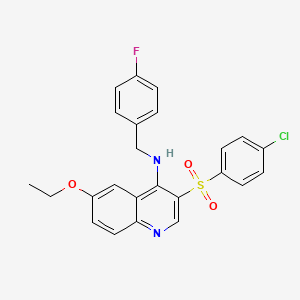
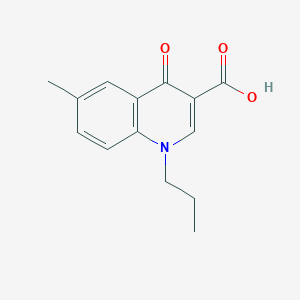
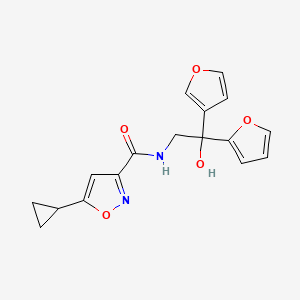

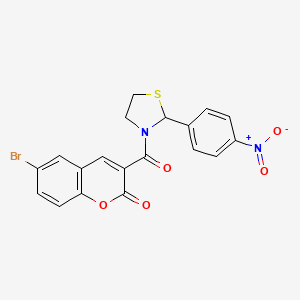
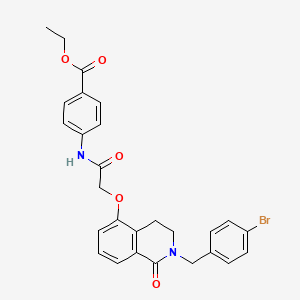
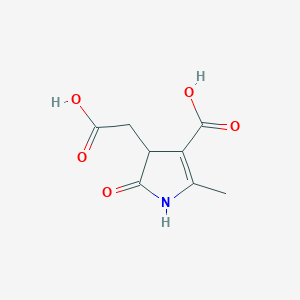
![2-methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2990553.png)

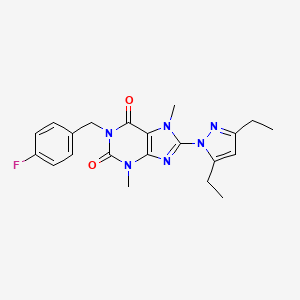
![2-(3-(3-chlorophenyl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2990557.png)
